Bienvenue dans la boutique en ligne BenchChem!

1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(2-phenoxyethyl)urea

physicochemical profiling drug-likeness SAR

Procure this trisubstituted urea (ChEMBL CHEMBL3440026) for malaria drug discovery programs requiring blood-stage-specific chemotypes with -160% P. falciparum inhibition at 5 µM and minimal gametocyte activity. Its unique thiophene-hydroxyethyl/phenoxyethyl pharmacophore enables systematic SAR exploration across Plasmodium, Leishmania, and Toxoplasma targets. Deployment is optimal in intraerythrocytic viability assay cascades with gametocyte counterscreens. Also serves as an early-stage scaffold for S6K1-targeting obesity/insulin resistance programs, where thiophene urea derivatives achieve nanomolar kinase selectivity.

Molecular Formula C15H18N2O3S
Molecular Weight 306.38
CAS No. 1396635-16-7
Cat. No. B2374698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(2-phenoxyethyl)urea
CAS1396635-16-7
Molecular FormulaC15H18N2O3S
Molecular Weight306.38
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCNC(=O)NCC(C2=CC=CS2)O
InChIInChI=1S/C15H18N2O3S/c18-13(14-7-4-10-21-14)11-17-15(19)16-8-9-20-12-5-2-1-3-6-12/h1-7,10,13,18H,8-9,11H2,(H2,16,17,19)
InChIKeyVHRXQIPGJINGMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(2-phenoxyethyl)urea CAS 1396635-16-7: Structural Identity and Baseline Characteristics for Procurement Screening


1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(2-phenoxyethyl)urea (CAS 1396635-16-7) is a trisubstituted urea derivative with a molecular formula of C₁₅H₁₈N₂O₃S and a molecular weight of 306.4 g/mol [1]. The compound features three pharmacophorically distinct substituents on a urea core: a 2-hydroxy-2-(thiophen-2-yl)ethyl group on one nitrogen, a 2-phenoxyethyl group on the other, and an unsubstituted NH. This structural arrangement confers a computed XLogP3 of 1.6, three hydrogen bond donors, and four hydrogen bond acceptors [1]. The compound is catalogued under ChEMBL ID CHEMBL3440026 with a max-phase annotation of preclinical, indicating it has been evaluated in at least some biological assays [2]. Its unique substitution pattern differentiates it from simpler diaryl ureas and places it at the intersection of thiophene-containing and phenoxyethyl-containing urea chemical space.

Why Generic Substitution of 1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(2-phenoxyethyl)urea with In-Class Urea Analogs Carries Scientific Risk


Although the urea pharmacophore is considered privileged in medicinal chemistry and numerous urea derivatives exist in screening libraries [1], the precise biological profile of any given trisubstituted urea is exquisitely sensitive to the identity and spatial arrangement of its substituents. The target compound contains two structurally distinct N-substituents—a hydroxy-thiophene-ethyl arm and a phenoxyethyl chain—whose simultaneous presence defines its hydrogen-bonding capacity (3 donors, 4 acceptors), lipophilicity (XLogP3 = 1.6), and conformational flexibility (7 rotatable bonds) [2]. Replacing either arm with a simpler aryl, alkyl, or heterocyclic group—as in analogs such as 1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(thiophen-2-yl)urea (CAS 1351630-91-5) or 1-(2-hydroxy-2-(furan-2-yl)ethyl)-3-(2-phenoxyethyl)urea—can profoundly alter target engagement, selectivity, and physicochemical suitability for a given assay system. Because publicly available quantitative head-to-head comparisons are extremely limited for this specific compound, procurement decisions that substitute it with a close analog risk invalidating structure-activity relationship (SAR) hypotheses without rigorous experimental validation.

Quantitative Differentiation Evidence for 1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(2-phenoxyethyl)urea (CAS 1396635-16-7) Versus Analogs and In-Class Candidates


Physicochemical Property Differentiation: 1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(2-phenoxyethyl)urea Versus Closest Structural Analog

The target compound (MW = 306.4 g/mol, C₁₅H₁₈N₂O₃S) possesses a computed XLogP3 value of 1.6, placing it in the lipophilicity range generally considered favorable for oral bioavailability and membrane permeability [1]. In contrast, the closest commercially catalogued structural analog lacking the phenoxyethyl ether oxygen—1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(2-phenylethyl)urea—has a molecular formula of C₁₅H₁₈N₂O₂S (MW = 290.4 g/mol) and is predicted to have a higher LogP due to the absence of the ether oxygen, which reduces hydrogen bond acceptor count from 4 to 3 and eliminates a polar interaction site . The 2-phenoxyethyl arm introduces an additional rotatable bond and an ether oxygen capable of acting as a hydrogen bond acceptor, which can affect binding mode and selectivity in target engagement.

physicochemical profiling drug-likeness SAR

Antiparasitic Screening Hit Profile: P. falciparum Asexual Blood Stage Activity at 5 µM

In a phenotypic screen against Plasmodium falciparum asexual blood stage (ABS) parasites conducted at 5 µM, 1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(2-phenoxyethyl)urea produced −160% inhibition relative to untreated controls, a value flagged as 'outside typical range' in ChEMBL but indicative of potent growth suppression or parasite killing at this concentration [1] [2]. The same compound showed only 1.19% inhibition against P. falciparum stage V gametocytes at 2 µM, suggesting a life-cycle-stage-specific effect that favors asexual blood stages over transmission stages. The screening data originate from a 2020 ACS Infectious Diseases study (document CHEMBL4513216) [2].

antimalarial P. falciparum phenotypic screening

Class-Level Benchmarking: Thiophene-Containing Ureas as Potent Urease Inhibitors

Although no direct urease inhibition data have been reported for CAS 1396635-16-7 itself, the compound contains a thiophene ring linked to the urea core via a hydroxyethyl spacer—a scaffold motif represented in the urease inhibitor literature. In a 2021 study of arylmethylene hydrazine derivatives bearing a 1,3-dimethylbarbituric moiety, the thiophen-2-yl analog (compound 7m) exhibited an IC₅₀ of 0.86 ± 0.08 µM against jack bean urease, representing a ~27-fold improvement over the standard inhibitor thiourea (IC₅₀ = 23 ± 1.7 µM) and a ~116-fold improvement over hydroxyurea (IC₅₀ = 100 ± 0.15 µM) [1]. The same study reported the 5-chlorothiophen-2-yl analog (7n) with IC₅₀ of 4.56 ± 0.18 µM, demonstrating that the nature of the thiophene substituent significantly affects potency. By inference, the thiophene-containing target compound resides in a chemical space associated with low-micromolar urease inhibitory potential, a property absent in purely phenyl-substituted urea analogs.

urease inhibition H. pylori thiophene pharmacophore

Class-Level Benchmarking: Phenoxyethyl-Containing (Thio)ureas Exhibit Nanomolar Anti-HIV-1 Activity

The target compound incorporates a 2-phenoxyethyl substituent on one urea nitrogen, a structural motif that has been directly linked to potent anti-HIV-1 activity in thiourea NNRTI series. In a published study, the unsubstituted parent phenoxyethyl pyridyl thiourea compound N-[2-(phenoxy)ethyl]-N′-[2-(pyridyl)]thiourea (compound 8) exhibited potent anti-HIV activity at nanomolar concentrations, as did its 5-chloro- and 5-bromo-pyridyl congeners (compounds 9 and 10) [1]. The IC₅₀ of the lead piperidinyl compound in this series was <0.001 µM in human PBMC-based HIV-1 replication assays [1]. While CAS 1396635-16-7 is a urea rather than a thiourea and lacks the pyridyl ring, the shared phenoxyethyl arm represents a validated pharmacophoric element for engagement with the HIV-1 reverse transcriptase allosteric site. Urea derivatives lacking this phenoxyethyl group would not be expected to recapitulate this binding interaction.

HIV-1 NNRTI phenoxyethyl pharmacophore reverse transcriptase

Kinase Selectivity Potential: Thiophene Urea Scaffold as a Privileged S6K1 Inhibitor Template

Thiophene urea derivatives have been explicitly described as a novel class of selective S6K1 (p70 S6 kinase-1) inhibitors. In published work, optimized thiophene urea-templated inhibitors exhibited good potency and excellent selectivity for S6K over a panel of 43 kinases at 1 µM [1]. A representative compound, S6K-18, demonstrated an IC₅₀ of 52 nM against p70S6K1 [2]. The target compound (CAS 1396635-16-7) shares the thiophene urea scaffold that defines this inhibitor class but has not itself been profiled against S6K1. In contrast, urea derivatives that replace the thiophene with phenyl, furan, or other heterocycles fall outside the selectivity-optimized thiophene urea chemical space and may exhibit broader kinome cross-reactivity [1].

kinase inhibition S6K1 selectivity profiling

Multitarget Screening Data: Activity Profile Across Diverse Biological Assays from ChEMBL

ChEMBL records for CHEMBL3440026 contain 23 bioactivity data points spanning multiple target classes and organisms. Beyond the P. falciparum data discussed above, the compound was screened against Leishmania donovani methionine tRNA synthetase (LdMetRS) and showed 18.65% inhibition [1]; against Toxoplasma gondii β-galactosidase-expressing parasites at 10 µM [1]; and in a human HepG2 cytotoxicity counterscreen where it showed −11.82% inhibition (i.e., no cytotoxicity) under the tested conditions [1]. No IC₅₀ or Ki values are reported in ChEMBL for this compound; all data are single-concentration percent inhibition values from primary screens [1] [2]. This broad but shallow profiling distinguishes the compound from highly optimized lead-like molecules that typically have deep IC₅₀ data against a single target. For procurement, this means the compound is best suited as a diversity-oriented screening tool rather than a target-focused probe.

multitarget profiling screening data ChEMBL

Optimal Procurement Scenarios for 1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(2-phenoxyethyl)urea (CAS 1396635-16-7)


Phenotypic Antimalarial Drug Discovery: Asexual Blood Stage Hit Follow-Up

Based on the potent growth suppression observed against P. falciparum asexual blood stages at 5 µM (−160% inhibition) with minimal activity against stage V gametocytes [1], this compound is best deployed in malaria drug discovery programs seeking blood-stage-specific chemotypes. Its stage selectivity profile makes it suitable for chemoprotection-focused hit-to-lead campaigns, particularly when paired with a transmission-blocking partner compound. Procurement for this application is warranted when the screening cascade includes intraerythrocytic parasite viability assays and counterscreens against gametocyte stages.

Diversity-Oriented Synthesis and SAR Exploration Around Trisubstituted Urea Scaffolds

The compound’s three-dimensional pharmacophoric profile—combining a thiophene ring, a hydroxyethyl linker, and a phenoxyethyl tail—makes it an ideal core scaffold for systematic SAR exploration. With 23 screening data points recorded in ChEMBL but no full dose-response characterization [1] [2], procuring this compound serves as a starting point for libraries where the thiophene (R₁), hydroxyethyl linker (R₂), and phenoxyethyl (R₃) positions are independently varied to map activity landscapes across the P. falciparum, Leishmania, and Toxoplasma targets already flagged in public screening data.

Urease-Targeted Screening in H. pylori Drug Discovery Programs

Thiophene-containing urea derivatives have demonstrated IC₅₀ values as low as 0.86 µM against urease, outperforming standard controls by >100-fold [1]. While the compound itself has not been directly assayed against urease, the scaffold homology and presence of the thiophene-urea pharmacophore [2] support its prioritization in H. pylori urease inhibition screening cascades. Procurement for this scenario is most appropriate when the screening panel includes both urease enzymatic assays and H. pylori whole-cell viability assays, and when comparator compounds without thiophene are included to establish SAR.

Kinase Selectivity Profiling: S6K1-Focused Metabolic Disease Programs

Thiophene urea derivatives are a recognized privileged scaffold for selective S6K1 inhibition with nanomolar potency (IC₅₀ = 52 nM for optimized analogs) and selectivity over >40 off-target kinases [1] [2]. Procuring CAS 1396635-16-7 is strategically justified for organizations pursuing S6K1 as a target in obesity and insulin resistance, where the compound can serve as an early-stage scaffold for medicinal chemistry optimization. Its procurement value is maximized when parallel kinase selectivity profiling against a broad panel is planned to benchmark selectivity against the published thiophene urea inhibitor class.

Quote Request

Request a Quote for 1-(2-Hydroxy-2-(thiophen-2-yl)ethyl)-3-(2-phenoxyethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.